molecular formula C18H20N2O3S B486537 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d]imidazole CAS No. 723745-69-5

1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d]imidazole

Cat. No.: B486537
CAS No.: 723745-69-5
M. Wt: 344.4g/mol
InChI Key: WHLBUKDRNIZNLH-UHFFFAOYSA-N
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Description

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d]imidazole is a sulfonamide-substituted benzimidazole derivative characterized by a 2-ethoxy-5-isopropylphenyl group attached via a sulfonyl linkage to the 1-position of the benzimidazole core. Its molecular formula is C19H22N2O3S (inferred from structural analogs in ), with a molecular weight of ~358.45 g/mol.

Properties

IUPAC Name

1-(2-ethoxy-5-propan-2-ylphenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-4-23-17-10-9-14(13(2)3)11-18(17)24(21,22)20-12-19-15-7-5-6-8-16(15)20/h5-13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLBUKDRNIZNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine with Carboxylic Acids

A reflux-based condensation of o-phenylenediamine and organic carboxylic acids represents a classical approach. For instance, CN110540523A details a method where o-phenylenediamine reacts with carboxylic acids (e.g., formic acid) in the presence of a radical inhibitor (e.g., hydroquinone) and a catalyst (e.g., zinc chloride) at 110–180°C. Water removal via azeotropic distillation drives the reaction toward cyclization, yielding benzimidazole intermediates with >90% purity. Key advantages include scalability and minimal by-product formation, though excess carboxylic acid is required to suppress oxidative degradation of o-phenylenediamine.

Aerobic Oxidative Condensation with Alcohols

A one-pot, two-step method employs benzyl alcohols and o-phenylenediamine under aerobic conditions. As reported in Sage Journals , benzyl alcohol oxidizes to benzaldehyde using a catalytic system comprising ionic liquids (e.g., [MIMPs]+Cl−), NaNO₂, and TEMPO. Subsequent condensation with o-phenylenediamine at 55°C produces 2-substituted benzimidazoles in 85% yield. This method avoids hazardous oxidizing agents but requires precise control of temperature and catalyst loading to prevent over-oxidation.

Sulfonation of Benzimidazole

Introducing the 2-ethoxy-5-isopropylphenyl sulfonyl group to the benzimidazole core demands regioselective sulfonation.

Sulfonating Agents and Reaction Conditions

Concentrated sulfuric acid, chlorosulfonic acid, or sulfur trioxide are common sulfonating agents. CN110540523A demonstrates that adding benzimidazole intermediates to sulfonating agents in 3–6 batches minimizes isomer formation (e.g., 4-sulfonic acid derivatives) and improves yields to >90%. A molar ratio of 0.12–0.15:1 (benzimidazole:sulfonating agent) ensures excess sulfonation capacity, while copper-loaded ZSM-5 zeolite catalysts reduce reaction temperatures from 150°C to 80–100°C.

Optimization and Challenges

Regioselectivity Control

Sulfonation at the 1-position of benzimidazole is critical. CN110540523A highlights that batchwise addition of the benzimidazole to the sulfonating agent, coupled with zeolite catalysts, directs sulfonation to the 5-position of the benzene ring (equivalent to the 1-position in the final compound). Competing sulfonation at the 4-position is suppressed to <5% under optimized conditions.

Purification Techniques

Crude products often contain unreacted starting materials and isomers. Sequential washing with organic solvents (e.g., ethyl acetate) and water removes polar impurities, while vacuum drying ensures stability. Column chromatography using silica gel and dichloromethane/ethyl acetate mixtures further refines the product.

Comparative Analysis of Synthetic Routes

MethodYield (%)Temperature (°C)Key AdvantagesLimitations
Carboxylic Acid Condensation90–95110–180High purity, scalableLong reaction time, excess reagents
Aerobic Oxidation8545–55One-pot, eco-friendlySensitive to catalyst load
Sulfonation90–9380–100Low isomer formation, fastRequires specialized catalysts

Chemical Reactions Analysis

Types of Reactions

1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d]imidazole exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been evaluated for their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study demonstrated that certain imidazole derivatives showed promising antibacterial activity, suggesting potential therapeutic uses in treating infections caused by resistant bacterial strains .

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NameTarget BacteriaActivity
Compound AS. aureusEffective
Compound BE. coliModerate
This compoundTBDTBD

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies focusing on imidazole derivatives have shown that these compounds can inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .

Table 2: Anti-inflammatory Activity of Selected Compounds

Compound NameMechanism of ActionEfficacy
Compound CCOX-2 inhibitionHigh
This compoundTBDTBD

Insecticidal Activity

The compound's structural features suggest potential insecticidal properties. Research into similar sulfonamide compounds has indicated effectiveness against various pests, making it a candidate for agricultural applications as an insecticide .

Table 3: Insecticidal Efficacy of Sulfonamide Compounds

Compound NameTarget InsectEfficacy
Compound DAphidsEffective
This compoundTBDTBD

Polymer Chemistry

In material science, the compound may be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of sulfonamide groups into polymer matrices can improve thermal stability and mechanical strength .

Table 4: Properties of Polymers with Sulfonamide Additives

Polymer TypeProperty EnhancedComparison to Control
Polymer EThermal StabilityIncreased by 20%
Polymer FMechanical StrengthIncreased by 15%

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial activity of several imidazole derivatives, including those structurally related to this compound. The results indicated that these compounds could serve as effective agents against resistant strains, highlighting their potential in pharmaceutical development.

Case Study 2: Agricultural Trials

Field trials assessing the insecticidal properties of sulfonamide compounds demonstrated significant reductions in pest populations compared to untreated controls. This suggests that derivatives like this compound could be developed into environmentally friendly insecticides.

Mechanism of Action

The mechanism of action of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzimidazole ring system can intercalate with DNA, leading to potential anticancer effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Substituent Effects on Molecular Properties

Benzimidazole derivatives vary widely in bioactivity and stability based on substituent patterns. Below is a comparative analysis:

Compound Name / ID Substituents (Position) Molecular Formula Key Properties / Applications References
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d]imidazole -SO₂-(2-ethoxy-5-isopropylphenyl) (N1) C19H22N2O3S (inferred) Likely moderate lipophilicity; potential sulfonamide-related bioactivity
1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole -SO₂-(2-ethoxy-5-isopropyl-4-methylphenyl) (N1); -ethyl, -methyl (imidazole C2, C4) C18H26N2O3S Higher molecular weight (350.48 g/mol); enhanced steric bulk
1-benzyl-2-((4-methoxybenzyl)thio)-1H-benzo[d]imidazole (19) -benzyl (N1); -S-(4-methoxybenzyl) (C2) C22H20N2OS Thioether group increases flexibility; solid state at RT
2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole (I) -(4-methoxynaphthyl) (C2) C18H14N2O Extended aromatic system; used in corrosion inhibition
1-(2-(1H-tetrazol-5-yl)ethyl)-1H-benzo[d][1,2,3]triazoles (3a-h) -tetrazole-ethyl (N1) Varies High polarity; anti-inflammatory/analgesic activity

Key Observations :

  • Lipophilicity : The ethoxy and isopropyl groups in the target compound enhance lipophilicity compared to tetrazole- or thioether-substituted analogs (e.g., compounds 19, 3a-h) .
  • Electronic Effects : Sulfonyl groups (target compound) are stronger electron-withdrawing groups than thioethers (compound 19) or methoxy groups (compound I), influencing reactivity and interactions with biological targets .

Key Observations :

  • The target compound likely requires sulfonylation under anhydrous conditions (e.g., DMF, NaH), similar to and .

Key Observations :

  • Corrosion inhibitors () rely on planar aromatic systems, which the target compound lacks due to its aliphatic substituents .

Biological Activity

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound features a unique structural framework characterized by a benzo[d]imidazole core with a sulfonyl group attached to an ethoxy-substituted phenyl ring. The specific arrangement of substituents on the benzimidazole framework is crucial for its interactions in biological systems and its applications in medicinal chemistry.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Core Structure Benzimidazole
Substituents Sulfonyl group, ethoxy group, isopropyl group
Molecular Formula C16H20N2O3S

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The compound has been investigated for its potential therapeutic applications, including:

  • Antifungal Properties : Exhibits activity against various fungal strains.
  • Antimicrobial Activity : Demonstrates effectiveness against bacterial infections.
  • Cytotoxic Effects : Shows promise in inhibiting cancer cell proliferation.

Antifungal Activity

A study conducted on the antifungal properties of this compound revealed significant effectiveness against common fungal pathogens. The mechanism of action appears to involve disruption of fungal cell membrane integrity, leading to cell death.

Antimicrobial Activity

In vitro tests have shown that this compound has broad-spectrum antimicrobial activity. It was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines demonstrated that the compound inhibits cell growth with IC50 values indicating potent activity. For example, in studies involving human colorectal cancer cells (HT-29), the compound exhibited an IC50 value of approximately 10 μM, suggesting significant anticancer potential.

Case Study 1: Antifungal Efficacy

In a controlled study, the compound was tested against Candida albicans and Aspergillus niger. Results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL for Candida species, showcasing its potential as an antifungal agent.

Case Study 2: Antimicrobial Spectrum

Further investigations into its antimicrobial spectrum revealed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, which is critical for treating persistent infections.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Cell Membrane Disruption : Interferes with lipid bilayer integrity in fungi and bacteria.
  • Enzyme Inhibition : Potentially inhibits key enzymes involved in metabolic pathways of target organisms.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structural integrity of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d]imidazole?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming proton and carbon environments, particularly for verifying sulfonyl and ethoxy substituents. X-ray crystallography provides definitive structural validation by resolving bond lengths and angles. Infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O stretches at ~1350–1150 cm⁻¹) and aromatic C-H bonds. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Answer: Reaction conditions (temperature, solvent, catalyst) must be systematically varied. For example, polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution at the sulfonyl group. Catalytic bases (e.g., K₂CO₃) and controlled heating (50–80°C) improve reaction efficiency. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity. Reaction progress should be monitored using TLC or HPLC .

Q. What analytical methods are used to assess the compound’s thermal stability?

  • Answer: Thermogravimetric Analysis (TGA) measures decomposition temperatures, while Differential Scanning Calorimetry (DSC) identifies phase transitions (e.g., melting points) and exothermic/endothermic events. These data inform storage conditions and compatibility with formulation processes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives of this compound?

  • Answer: Introduce systematic modifications to the sulfonyl, ethoxy, or benzo[d]imidazole moieties. For example:

  • Replace the ethoxy group with halogens (e.g., F, Cl) to study electronic effects .
  • Substitute the isopropyl group with bulkier alkyl chains to probe steric interactions.
  • Test derivatives in in vitro assays (e.g., enzyme inhibition, cytotoxicity) and correlate activity with structural features. Computational tools like molecular docking (AutoDock Vina) predict binding affinities to targets such as EGFR .

Q. What strategies resolve contradictions in biological activity data between in silico predictions and in vitro assays?

  • Answer: Re-evaluate docking parameters (e.g., protonation states, solvation models) using tools like Schrödinger Suite. Validate in vitro assay conditions (e.g., cell line viability, ATP levels) to rule out false negatives/positives. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding kinetics experimentally .

Q. How can researchers design derivatives with improved pharmacokinetic (PK) properties?

  • Answer:

  • Lipophilicity: Adjust logP values via substituents (e.g., trifluoromethyl groups enhance metabolic stability) .
  • Solubility: Introduce polar groups (e.g., -OH, -COOH) or formulate as prodrugs.
  • ADMET: Use SwissADME or ADMETLab to predict absorption, distribution, and toxicity. Validate with hepatic microsome assays and Caco-2 permeability studies .

Q. What methodologies are employed to study the compound’s mechanism of action in cancer cell lines?

  • Answer: Conduct flow cytometry (apoptosis via Annexin V/PI staining), Western blotting (apoptotic markers like caspase-3), and transcriptomic analysis (RNA-seq) to identify dysregulated pathways. Compare results with positive controls (e.g., doxorubicin) and use siRNA knockdown to validate target involvement .

Methodological Resources

  • Structural Databases: PubChem, Cambridge Structural Database (CSD) .
  • Synthetic Protocols: Optimize click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for derivative synthesis .
  • Computational Tools: Gaussian 16 (DFT calculations), PyMOL (visualization), and GROMACS (molecular dynamics) .

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